molecular formula C8H16Br2O3 B1667890 1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane CAS No. 31255-26-2

1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane

Cat. No. B1667890
CAS RN: 31255-26-2
M. Wt: 320.02 g/mol
InChI Key: IJFMWHWXEBUOKR-UHFFFAOYSA-N
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Description

“1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane” is a chemical compound with the molecular formula C8H16Br2O3 . It has an average mass of 320.019 Da and a monoisotopic mass of 317.946594 Da . It’s also known as Bromo-PEG2-bromide .


Synthesis Analysis

The synthesis of “1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane” involves the use of a PEG linker containing two bromide groups . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of “1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane” consists of a chain of carbon atoms with bromine and oxygen atoms attached .


Chemical Reactions Analysis

The bromide groups in “1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane” make it a good candidate for nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The compound has a density of 1.6777 g/cm3 . The boiling point is 140 °C at a pressure of 12 Torr .

Scientific Research Applications

Synthesis of Organic Intermediates

1-Bromo-2-(p-nitrophenoxy)ethane, closely related to the compound , has been synthesized as an organic intermediate in a reaction involving ethylene dibromide. This synthesis process also yields 1,2-di-(p-nitrophenoxy)ethane as a byproduct. The solubility properties of these compounds have been studied, revealing that they can be separated using selective solvents like petroleum ether, achieving high-quality objective products (Liu Qiao-yun, 2004).

Formation of α-Bromoethylethers

Research on 2-bromoethanol, closely related to 1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane, has led to the quantitative formation of 1-bromo-1-(1-bromoethoxy)ethane, also known as di-α-bromoethylether. This compound forms through the dimerization of 1-bromoethanol, observed as a primary product under specific conditions (L. W. Jenneskens, U. Wiersum, J. Ripoll, 1988).

Polymer Synthesis

The compound 2-bromo-5-chloromagnesio-3-[2-(2-metho-xyethoxy)ethoxy]methylthiophene, which shares structural similarity with 1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane, has been used in chain-growth condensation polymerization with Ni catalysts. This process has led to the synthesis of well-defined polythiophene with hydrophilic side chains and diblock copolythiophene with both hydrophilic and hydrophobic side chains (T. Yokozawa, I. Adachi, Ryo Miyakoshi, A. Yokoyama, 2007).

Metal Extraction

1,2-Bis[2-(2‘-carboxyheptyloxy)ethoxy]ethane, a compound with a pseudo-18-crown-6 framework similar to the target compound, has been synthesized for selective Pb(II) extraction. Its extraction capabilities have been compared with monocarboxylic acid analogues, highlighting its effectiveness in metal extraction applications (T. Hayashita, H. Sawano, T. Higuchi, Miki Indo, K. Hiratani, ⊥. A. Z. Zhang, R. Bartsch, 1999)

Safety And Hazards

The safety data sheet for “1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane” advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

1-(2-bromoethoxy)-2-[2-(2-bromoethoxy)ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16Br2O3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFMWHWXEBUOKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCBr)OCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341319
Record name Ethane, 1,1'-oxybis[2-(2-bromoethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane

CAS RN

31255-26-2
Record name Ethane, 1,1'-oxybis[2-(2-bromoethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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